13-methyl-11-[(4-methylphenyl)sulfonyl]-2-nitro-11,12-dihydro-6H-6,12-epiminodibenzo[b,f][1,5]thiazocine
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Overview
Description
13-methyl-11-[(4-methylphenyl)sulfonyl]-2-nitro-11,12-dihydro-6H-6,12-epiminodibenzo[b,f][1,5]thiazocine is a complex organic compound with a unique structure that includes a thiazocine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-methyl-11-[(4-methylphenyl)sulfonyl]-2-nitro-11,12-dihydro-6H-6,12-epiminodibenzo[b,f][1,5]thiazocine involves multiple steps, including the formation of the thiazocine ring and the introduction of the nitro and sulfonyl groups. The key steps typically involve:
Formation of the Thiazocine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Nitro Group: Nitration reactions using reagents such as nitric acid or nitrating mixtures.
Sulfonylation: Introduction of the sulfonyl group using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
13-methyl-11-[(4-methylphenyl)sulfonyl]-2-nitro-11,12-dihydro-6H-6,12-epiminodibenzo[b,f][1,5]thiazocine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction of the nitro group to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to the formation of sulfoxides or sulfones.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which 13-methyl-11-[(4-methylphenyl)sulfonyl]-2-nitro-11,12-dihydro-6H-6,12-epiminodibenzo[b,f][1,5]thiazocine exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, affecting cellular signaling pathways.
DNA Interaction: The compound could intercalate into DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylsulfonyl phenyl) indole derivatives: These compounds share the sulfonyl group and have shown antimicrobial and anti-inflammatory activities.
Pyrimido[1,2-a]benzimidazoles: These compounds have structural similarities and are known for their pharmacological uses.
Uniqueness
What sets 13-methyl-11-[(4-methylphenyl)sulfonyl]-2-nitro-11,12-dihydro-6H-6,12-epiminodibenzo[b,f][1,5]thiazocine apart is its unique thiazocine ring system combined with the nitro and sulfonyl groups, which may confer distinct chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C22H19N3O4S2 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
17-methyl-16-(4-methylphenyl)sulfonyl-4-nitro-8-thia-16,17-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene |
InChI |
InChI=1S/C22H19N3O4S2/c1-14-7-10-16(11-8-14)31(28,29)24-19-6-4-3-5-17(19)22-23(2)21(24)18-13-15(25(26)27)9-12-20(18)30-22/h3-13,21-22H,1-2H3 |
InChI Key |
MACLCUAUEDKUJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3C4=C(C=CC(=C4)[N+](=O)[O-])SC(N3C)C5=CC=CC=C52 |
Origin of Product |
United States |
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